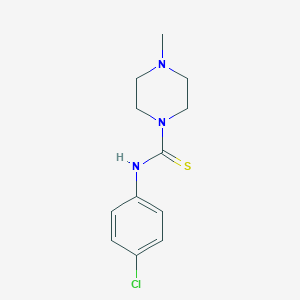![molecular formula C24H21F3IN3O3 B449306 N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide](/img/structure/B449306.png)
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide is a complex organic compound with a molecular formula of C24H21F3IN3O3 and a molecular weight of 583.3 g/mol
Preparation Methods
The synthesis of N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In the laboratory, the synthesis may involve the following steps:
- Preparation of the starting materials, including the appropriate benzyl, iodo, methoxy, and trifluoromethyl-substituted compounds.
- Coupling of these starting materials using a palladium catalyst under controlled conditions to form the desired product.
- Purification of the product through recrystallization or chromatography to obtain the final compound in high yield and purity .
Chemical Reactions Analysis
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas or metal hydrides.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes involving iodine or trifluoromethyl groups.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.
Industry: Applications in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups may enhance its binding affinity to certain proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide can be compared with other similar compounds, such as:
N-benzyl-2-iodo-4-tert-octylbenzene: Similar in structure but lacks the methoxy and trifluoromethyl groups, which may affect its chemical properties and applications.
2-(substituted-phenyl) benzimidazole derivatives: These compounds share some structural similarities but differ in their functional groups and overall molecular structure.
Properties
Molecular Formula |
C24H21F3IN3O3 |
|---|---|
Molecular Weight |
583.3g/mol |
IUPAC Name |
N-benzyl-2-[2-iodo-6-methoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21F3IN3O3/c1-33-21-11-17(14-30-31-19-9-5-8-18(12-19)24(25,26)27)10-20(28)23(21)34-15-22(32)29-13-16-6-3-2-4-7-16/h2-12,14,31H,13,15H2,1H3,(H,29,32)/b30-14- |
InChI Key |
CCXVHDLWTSBVER-CPDSRJINSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)I)OCC(=O)NCC3=CC=CC=C3 |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=CC=CC(=C2)C(F)(F)F)I)OCC(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)I)OCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}acrylamide](/img/structure/B449223.png)
![2-(4-ethoxyphenyl)-N-(4-{[4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]methyl}cyclohexyl)-4-quinolinecarboxamide](/img/structure/B449224.png)
![5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B449227.png)

![N-(3-chlorophenyl)-4-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B449229.png)

![4-CHLORO-N'~5~-[(E)-1-(2-CHLORO-8-METHYL-3-QUINOLYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B449232.png)

![4-chloro-1-methyl-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B449236.png)

![N-(3-{N-[4-(4-chloro-2-methylphenoxy)butanoyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B449240.png)
![N-[4-(N-nonanoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B449241.png)
![N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B449246.png)

